molecular formula C9H18NO2+ B14479141 2-Furanmethanaminium, tetrahydro-N,N,N,5-tetramethyl-4-oxo-, (2S-cis)- CAS No. 71788-06-2

2-Furanmethanaminium, tetrahydro-N,N,N,5-tetramethyl-4-oxo-, (2S-cis)-

Cat. No.: B14479141
CAS No.: 71788-06-2
M. Wt: 172.24 g/mol
InChI Key: XKOQIVSZENKHPJ-HTQZYQBOSA-N
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Description

Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. These compounds often exhibit antimicrobial properties and are used in disinfectants, surfactants, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include:

    Solvent: Polar solvents such as acetonitrile or ethanol.

    Temperature: Moderate temperatures ranging from 50°C to 80°C.

    Reaction Time: Several hours to ensure complete quaternization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium cyanide.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium hydroxide may yield hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide is used as an intermediate in the synthesis of more complex molecules. Its quaternary ammonium structure makes it a valuable reagent in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of quaternary ammonium compounds on microbial growth and biofilm formation. Its antimicrobial properties make it a candidate for developing new disinfectants and antiseptics.

Medicine

In medicine, quaternary ammonium compounds are explored for their potential use in drug delivery systems. The ability to modify the structure of these compounds allows for the development of targeted therapies.

Industry

Industrially, Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide can be used in the formulation of cleaning agents, surfactants, and as a phase transfer catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group disrupts the negatively charged cell membrane, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds used as disinfectants.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with strong antimicrobial properties.

    Cetyltrimethylammonium Bromide: Used as a surfactant and in DNA extraction protocols.

    Tetrabutylammonium Iodide: Commonly used as a phase transfer catalyst.

Uniqueness

Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide is unique due to its specific structure, which may impart distinct properties compared to other quaternary ammonium compounds. Its tetrahydrofuran ring and methyl groups can influence its reactivity and interactions with other molecules.

Properties

CAS No.

71788-06-2

Molecular Formula

C9H18NO2+

Molecular Weight

172.24 g/mol

IUPAC Name

trimethyl-[[(2R,5R)-5-methyl-4-oxooxolan-2-yl]methyl]azanium

InChI

InChI=1S/C9H18NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-8H,5-6H2,1-4H3/q+1/t7-,8-/m1/s1

InChI Key

XKOQIVSZENKHPJ-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1C(=O)C[C@@H](O1)C[N+](C)(C)C

Canonical SMILES

CC1C(=O)CC(O1)C[N+](C)(C)C

Origin of Product

United States

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